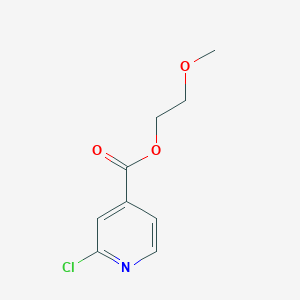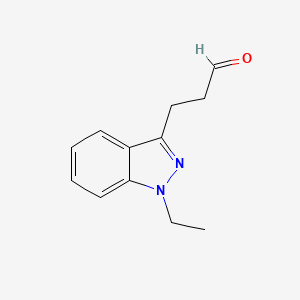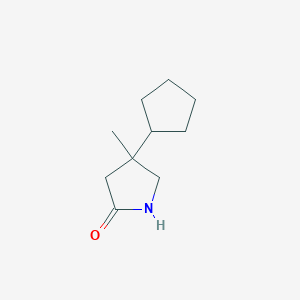
2-Methoxyethyl 2-chloropyridine-4-carboxylate
Overview
Description
“2-Methoxyethyl 2-chloropyridine-4-carboxylate” is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It’s an organic ester that can be used as an intermediate in pharmaceutical synthesis for experimental research .
Molecular Structure Analysis
The InChI code for “2-Methoxyethyl 2-chloropyridine-4-carboxylate” is 1S/C9H10ClNO3/c1-13-4-5-14-9(12)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Antimicrobial Activities and DNA Interactions
Compounds related to "2-Methoxyethyl 2-chloropyridine-4-carboxylate" have been characterized for their antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. Derivatives of pyridine-carboxylic acid, such as 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid, demonstrated significant antibacterial properties. Additionally, DNA interactions of these compounds were analyzed through molecular docking simulations, indicating potential for further exploration in biochemical research (Ö. Tamer et al., 2018).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds closely related to "2-Methoxyethyl 2-chloropyridine-4-carboxylate." For example, the synthesis of 4-methoxy-2-N-alkyl carbamoyl pyridines from reactions involving chloropyridyl-formyl amide intermediates showcases the chemical versatility and potential applications of such compounds in the development of pharmaceuticals or agrochemicals (Pan Qing-cai, 2012).
Photochemical Reactions
The photochemical behavior of methyl 2-pyridinecarboxylate derivatives in various conditions has been studied, shedding light on potential applications in synthetic organic chemistry, particularly in photo-methylation and -methoxylation processes. Such research can inform the development of novel synthesis pathways for complex organic molecules (T. Sugiyama et al., 1981).
Electrochemical Reduction
Studies on the electroreduction of substituents on a pyridine ring, including methoxycarbonyl groups, in aqueous sulfuric acid solutions provide insights into the electrochemical properties of these compounds. This research is relevant for applications in electrochemical synthesis and the modification of organic molecules (T. Nonaka et al., 1981).
properties
IUPAC Name |
2-methoxyethyl 2-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-4-5-14-9(12)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBWBIQCQNCUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 2-chloropyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530107.png)





